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molecular formula C10H8O3 B2803224 Methyl benzofuran-7-carboxylate CAS No. 99517-45-0

Methyl benzofuran-7-carboxylate

Cat. No. B2803224
M. Wt: 176.171
InChI Key: GRNXWZFSEBBLMD-UHFFFAOYSA-N
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Patent
US04829067

Procedure details

A mixture of 2.09 g of (2-methoxycarbonyl-6-formylphenoxy)acetic acid, 1.48 g of sodium acetate and 7 ml of acetic anhydride is refluxed for 1.5 hours. After cooling, water is added to the reaction mixture, and the aqueous mixture is alkalized with potassium carbonate and extracted with ethyl acetate. The extract is washed with water, dried and evaporated to remove solvent. The residue is purified by silica gel column chromatography to give 0.39 g of methyl benzofuran-7-carboxylate as colorless oil.
Name
(2-methoxycarbonyl-6-formylphenoxy)acetic acid
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:15]=[CH:14][CH:13]=[C:12]([CH:16]=O)[C:6]=1[O:7][CH2:8]C(O)=O)=[O:4].C([O-])(=O)C.[Na+].C(OC(=O)C)(=O)C.C(=O)([O-])[O-].[K+].[K+]>O>[O:7]1[C:6]2[C:5]([C:3]([O:2][CH3:1])=[O:4])=[CH:15][CH:14]=[CH:13][C:12]=2[CH:16]=[CH:8]1 |f:1.2,4.5.6|

Inputs

Step One
Name
(2-methoxycarbonyl-6-formylphenoxy)acetic acid
Quantity
2.09 g
Type
reactant
Smiles
COC(=O)C1=C(OCC(=O)O)C(=CC=C1)C=O
Name
Quantity
1.48 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
O1C=CC2=C1C(=CC=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g
YIELD: CALCULATEDPERCENTYIELD 25.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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